molecular formula C5H8N4 B2793079 1-cyclopropyl-1H-1,2,3-triazol-5-amine CAS No. 1785430-82-1

1-cyclopropyl-1H-1,2,3-triazol-5-amine

Cat. No.: B2793079
CAS No.: 1785430-82-1
M. Wt: 124.147
InChI Key: CFNARZSOJXATCE-UHFFFAOYSA-N
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Description

1-cyclopropyl-1H-1,2,3-triazol-5-amine is a heterocyclic compound that features a triazole ring fused with a cyclopropyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-cyclopropyl-1H-1,2,3-triazol-5-amine can be synthesized through various methodsThis reaction is typically catalyzed by copper(I) ions and proceeds under mild conditions, yielding the triazole ring .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-1H-1,2,3-triazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazoles .

Scientific Research Applications

1-cyclopropyl-1H-1,2,3-triazol-5-amine has diverse applications in scientific research:

Comparison with Similar Compounds

1-cyclopropyl-1H-1,2,3-triazol-5-amine can be compared with other triazole derivatives, such as:

    1-cyclopropyl-1H-1,2,4-triazol-3-amine: Similar in structure but differs in the position of the nitrogen atoms in the triazole ring.

    1-cyclopropyl-1H-1,2,3-triazol-4-amine: Another isomer with different substitution patterns.

    1-cyclopropyl-1H-1,2,3-triazol-5-thiol: Contains a thiol group instead of an amino group.

These compounds share similar core structures but exhibit unique chemical and biological properties, making this compound a distinct and valuable compound in research and industry.

Properties

IUPAC Name

3-cyclopropyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c6-5-3-7-8-9(5)4-1-2-4/h3-4H,1-2,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNARZSOJXATCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=CN=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785430-82-1
Record name 1-cyclopropyl-1H-1,2,3-triazol-5-amine
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